CAS Number | 483-66-9 |
Product Name | Sphondin |
IUPAC Name | 6-methoxyfuro[2,3-h]chromen-2-one |
Molecular Formula | C12H8O4 |
Molecular Weight | 216.19 g/mol |
Appearance | Powder |
InChI | InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 |
InChI Key | DLCJNIBLOSKIQW-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 |
Solubility | In water, 5.37X10+2 mg/L at 25 °C (est) |
Synonyms | Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy- |
Canonical SMILES | COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 |
Vapor Pressure | 3.8X10-6 mm Hg at 25 °C (est) |
Other CAS | 483-66-9 |
Colorform | White powde |
Wikipedia | Sphondin |
xlogp3 | 2.2 |
General Manufacturing Information | Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis. |
Interactions | At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used. |
Dates |
Modify 2022-04-13 |
Sphondin, isolated from Heracleum laciniatum, has anticonvulsant, anti-inflammatory, and anti-proliferative activities, it possessed an inhibitory effect on IL-1beta-induced increase in the level of COX-2 protein and PGE(2) release in A549 cells. The inhibitory mechanism of sphondin on IL-1beta-induced COX-2 expression may be, at least in part, through suppression of NF-kappaB activity.
1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.
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